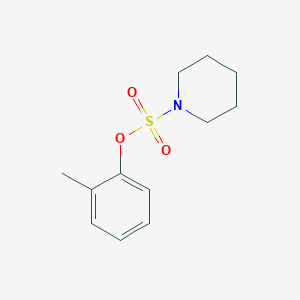

2-Methylphenyl piperidine-1-sulfonate

Description

Structure

3D Structure

Properties

CAS No. |

61580-60-7 |

|---|---|

Molecular Formula |

C12H17NO3S |

Molecular Weight |

255.34 g/mol |

IUPAC Name |

(2-methylphenyl) piperidine-1-sulfonate |

InChI |

InChI=1S/C12H17NO3S/c1-11-7-3-4-8-12(11)16-17(14,15)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |

InChI Key |

CGNUQZRTMNDUAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OS(=O)(=O)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylphenyl Piperidine 1 Sulfonate and Analogues

Established Approaches for Sulfonate Ester Synthesis

The formation of sulfonate esters is a cornerstone of organic synthesis, primarily due to their utility as excellent leaving groups in nucleophilic substitution reactions and as protecting groups for alcohols. The most prevalent method for their preparation involves the reaction of a sulfonyl chloride with an alcohol or a phenol.

Condensation Reactions Utilizing Sulfonyl Chlorides and Phenolic Precursors

The classical approach to synthesizing aryl sulfonate esters, such as the 2-methylphenyl ester moiety in the target molecule, is the condensation of a sulfonyl chloride with a phenol in the presence of a base. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the C-O-S bond.

The choice of base is crucial to deprotonate the phenol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases employed for this purpose include pyridine (B92270), triethylamine (B128534), and aqueous sodium or potassium hydroxide (B78521). The reaction is typically carried out in a suitable inert solvent, such as dichloromethane (B109758), diethyl ether, or toluene, at temperatures ranging from 0 °C to room temperature.

Optimized Reaction Conditions and Catalytic Systems for Enhanced Yields

While the classical sulfonylation method is robust, ongoing research focuses on optimizing reaction conditions to improve yields, reduce reaction times, and employ more environmentally benign reagents. Various catalytic systems have been developed to facilitate the synthesis of sulfonate esters under milder conditions.

For instance, the use of catalytic amounts of certain salts or Lewis acids has been shown to enhance the rate and efficiency of the sulfonylation reaction. Indium-catalyzed tosylation of alcohols has been reported as a generalizable method. Another approach involves the use of potassium fluoride (KF) in the presence of N-fluorobenzenesulfonimide (NFSI), where the in situ generation of benzenesulfonyl fluoride is the key to the sulfonate ester formation.

Electrochemical methods have also emerged as a powerful tool for the synthesis of aryl sulfonate esters. Electro-oxidation of sodium arenesulfinates in the presence of phenols can produce a wide range of aryl sulfonate esters in good to excellent yields, avoiding the need for harsh oxidants.

Below is a table summarizing various catalytic systems and their general conditions for the synthesis of sulfonate esters:

| Catalyst/Reagent System | Substrates | General Conditions | Yields |

| Pyridine/Triethylamine | Phenols, Alcohols, Sulfonyl Chlorides | Inert solvent (e.g., CH₂Cl₂), 0 °C to RT | Good to Excellent |

| Indium Metal | Alcohols, Tosyl Chloride | MeCN, reflux | Good to Excellent |

| KF/NFSI/K₂CO₃ | Phenols | Mild conditions, shorter reaction times | Excellent |

| Electro-oxidation | Phenols, Sodium Arenesulfinates | MeCN/H₂O, room temperature | Good to Excellent |

Formation and N-Functionalization of the Piperidine (B6355638) Ring System

The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. nih.gov Consequently, the development of stereoselective methods for its construction is a major focus of synthetic organic chemistry.

Recent Advances in Stereoselective Piperidine Ring Construction (e.g., Hydrogenation, Cyclization, Mannich Reaction)

Several powerful strategies have been developed for the asymmetric synthesis of substituted piperidines.

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is one of the most direct routes to the corresponding piperidines. nih.gov Recent advancements have focused on the development of homogeneous and heterogeneous catalysts that can achieve high levels of stereoselectivity. For example, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed using specific chiral ligands, affording enantioenriched piperidines with high enantiomeric ratios. nih.gov Similarly, bimetallic nanoparticles, such as those based on palladium and silver or copper, have shown high activity and selectivity in the hydrogenation of pyridine under mild conditions. researchgate.net

Cyclization Reactions: Intramolecular cyclization reactions are a versatile tool for constructing the piperidine ring with defined stereochemistry. These reactions often involve the formation of a carbon-carbon or carbon-nitrogen bond to close the six-membered ring. nih.gov For instance, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ols in a one-pot sequence. nih.gov Radical cyclizations of 1,6-enynes initiated by borane addition have also been employed for the stereoselective synthesis of piperidines. nih.gov

Mannich Reaction: The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a powerful method for the construction of β-amino carbonyl compounds, which can be precursors to piperidines. Stereoselective three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines. rsc.orgrsc.org Furthermore, the intramolecular Mannich reaction of δ-amino β-keto esters provides a concise route to polysubstituted piperidines. acs.org The nitro-Mannich (aza-Henry) reaction is another valuable tool, where the addition of a nitroalkane to an imine creates a β-nitroamine, a versatile intermediate for the synthesis of piperidine-based drugs. nih.gov

Strategies for N-Sulfonylation of Piperidine Derivatives

The introduction of a sulfonyl group onto the nitrogen atom of the piperidine ring is a common functionalization step. This N-sulfonylation is typically achieved by reacting the piperidine, a secondary amine, with a sulfonyl chloride in the presence of a base. Similar to the O-sulfonylation of phenols, the base serves to neutralize the HCl byproduct.

The reaction conditions are generally mild, and a variety of bases such as triethylamine, pyridine, or sodium carbonate can be used. The choice of solvent depends on the solubility of the reactants and is often an aprotic solvent like dichloromethane or tetrahydrofuran. This reaction is generally high-yielding and provides a straightforward method for the preparation of N-sulfonylpiperidines. For example, the synthesis of novel sulfonyl piperidine carboxamide derivatives has been achieved through amide coupling with substituted sulfonyl chlorides. researchgate.net

Specific Synthetic Routes to 2-Methylphenyl Piperidine-1-sulfonate

Preparation of Piperidine-1-sulfonyl Chloride: This key intermediate can be synthesized by reacting piperidine with sulfuryl chloride (SO₂Cl₂) in an inert solvent. Careful control of the reaction conditions is necessary to avoid side reactions.

Condensation with 2-Methylphenol: The prepared piperidine-1-sulfonyl chloride can then be reacted with 2-methylphenol (o-cresol) in the presence of a suitable base, such as pyridine or triethylamine, to afford the final product, this compound.

An alternative, convergent approach would involve the synthesis of 2-methylphenyl chlorosulfonate first, by reacting 2-methylphenol with sulfuryl chloride. This intermediate would then be reacted with piperidine to form the desired product.

The table below outlines a proposed synthetic scheme:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | Piperidine | Sulfuryl Chloride | Inert solvent (e.g., CH₂Cl₂), low temperature | Piperidine-1-sulfonyl chloride |

| 2 | Piperidine-1-sulfonyl chloride | 2-Methylphenol | Base (e.g., Pyridine), inert solvent | This compound |

This proposed synthesis leverages fundamental and reliable reactions in organic chemistry to construct the target molecule.

Direct Synthesis from 2-Methylphenol and Piperidine-1-sulfonyl Chloride

The most direct and frequently employed method for the synthesis of this compound is the reaction between 2-Methylphenol (o-cresol) and piperidine-1-sulfonyl chloride. This reaction is a classic example of sulfonate ester formation, where the hydroxyl group of the phenol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include organic amines such as triethylamine (TEA) or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) being commonly used to avoid side reactions. researchgate.net

A general procedure involves dissolving 2-Methylphenol and a base in a suitable solvent, followed by the careful, often portion-wise or dropwise, addition of piperidine-1-sulfonyl chloride at a controlled temperature, typically ranging from 0 °C to room temperature. researchgate.net The reaction progress is monitored using techniques like Thin-Layer Chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials.

The versatility of this method allows for the synthesis of a wide array of analogues by substituting 2-Methylphenol with other substituted phenols or by using different N-substituted piperidine-1-sulfonyl chlorides. The reaction conditions are generally mild and tolerate a variety of functional groups on both reactants. researchgate.net

Table 1: Representative Conditions for Direct Sulfonylation of Phenols

| Phenol Reactant | Sulfonyl Chloride Reactant | Base | Solvent | Temperature | Typical Yield |

| 2-Methylphenol | Piperidine-1-sulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | Good to Excellent |

| Phenol | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | RT | ~93% |

| 4-Nitrophenol | 4-Methylbenzenesulfonyl chloride | Triethylamine | 1,2-Dimethoxyethane | RT | ~82% |

| 2,6-Dimethylphenol | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | RT | ~81% |

This table presents generalized and example conditions based on typical sulfonylation reactions of phenols. researchgate.net RT = Room Temperature.

Stepwise Assembly from Simpler Precursors

A stepwise approach to the synthesis of this compound and its analogues involves the separate synthesis of the key intermediates, primarily the piperidine-1-sulfonyl chloride, before the final coupling step. This methodology is particularly useful when the required sulfonyl chloride is not commercially available or when specific structural modifications to the piperidine ring are desired.

Synthesis of Piperidine-1-sulfonyl Chloride:

The precursor, piperidine-1-sulfonyl chloride, is commonly synthesized by reacting piperidine with sulfuryl chloride (SO₂Cl₂). In a typical procedure, a solution of sulfuryl chloride in a solvent like dichloromethane is cooled to a low temperature (e.g., -20 °C). Piperidine is then added dropwise, often in excess or with another base to neutralize the HCl produced. The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the reaction mixture is typically stirred for a period at a slightly higher temperature (e.g., 0 °C) before being worked up. The workup involves washing with aqueous acid and brine, followed by drying and concentration of the organic layer. The resulting crude piperidine-1-sulfonyl chloride can then be purified by distillation under reduced pressure.

Assembly of Analogues:

This stepwise strategy is highly modular and enables the synthesis of a diverse library of analogues.

Varying the Piperidine Moiety: Substituted piperidines can be used as starting materials to generate a range of substituted piperidine-1-sulfonyl chlorides. These can then be reacted with 2-methylphenol to produce analogues with modifications on the piperidine ring.

Varying the Aryl Moiety: Piperidine-1-sulfonyl chloride can be reacted with various phenols to create analogues with different substitution patterns on the phenyl ring.

Alternative Sulfonyl Chloride Synthesis: For more complex aryl analogues, the corresponding aryl sulfonyl chlorides can be prepared through methods like the oxidative chlorination of thiols or disulfides, or via palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov These advanced methods provide access to sulfonyl chlorides that are not readily available through traditional electrophilic aromatic substitution routes.

This stepwise assembly provides greater flexibility in molecular design compared to the direct approach, although it involves more synthetic steps.

Purification Techniques and Scale-Up Considerations in Academic Research

The successful isolation and purification of this compound, as well as the scaling up of its synthesis, require careful consideration of the compound's properties and the reaction's characteristics.

Purification Techniques:

Following the synthesis, the crude product is typically a mixture containing the desired sulfonate ester, unreacted starting materials, the base hydrochloride salt, and potentially other byproducts. Several standard laboratory techniques are employed for purification:

Aqueous Workup: The initial purification step almost always involves an aqueous workup. The reaction mixture is partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water. Washing with a dilute acid (e.g., 1N HCl) removes residual amine base, while washing with a saturated sodium bicarbonate solution removes unreacted phenol. A final wash with brine helps to remove water from the organic layer.

Recrystallization: Aryl sulfonate esters are often crystalline solids, making recrystallization an effective purification method, particularly for larger quantities. researchgate.net A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is chosen in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures. This technique is excellent for removing trace impurities.

Silica Gel Flash Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, flash chromatography is the method of choice. nih.gov A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the components from a silica gel column. The polarity of the eluent is optimized to achieve good separation between the product and impurities.

The purity of the final compound is typically assessed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Scale-Up Considerations in Academic Research:

Transitioning the synthesis from a small (milligram) to a larger (multi-gram) scale in an academic setting introduces several challenges that must be addressed for safety and efficiency.

Exothermic Reactions: The formation of the sulfonyl chloride precursor and the subsequent sulfonylation of the phenol can be exothermic. On a larger scale, the heat generated can be significant, potentially leading to runaway reactions or the formation of degradation byproducts. Key considerations include:

Using a larger reaction vessel to ensure a better surface-area-to-volume ratio for heat dissipation.

Employing controlled, slow addition of reagents using an addition funnel.

Utilizing an ice bath or other cooling systems to maintain a stable internal reaction temperature.

Reagent Handling: Reagents like sulfuryl chloride and sulfonyl chlorides are moisture-sensitive and corrosive. sigmaaldrich.com On a larger scale, handling these materials requires a well-ventilated fume hood and appropriate personal protective equipment. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of these reactive intermediates.

Purification of Intermediates: When scaling up a stepwise synthesis, the purification of intermediates like piperidine-1-sulfonyl chloride becomes more critical. Purification by vacuum distillation, while effective, can be challenging on a larger scale and requires appropriate equipment. Ensuring the purity of the sulfonyl chloride is crucial for a clean final reaction.

Workup and Extraction: Handling larger volumes during aqueous workups can be cumbersome. The use of larger separatory funnels is necessary, and care must be taken to manage potential emulsions. The volume of solvents used for extraction and subsequent evaporation also increases significantly.

Product Isolation: Isolating multi-gram quantities of product may favor recrystallization over chromatography. Chromatography on a large scale requires significant amounts of silica gel and solvents, making it less economical and more time-consuming. Identifying a suitable recrystallization solvent system during small-scale trials is a crucial part of process development.

Reactivity and Mechanistic Investigations of 2 Methylphenyl Piperidine 1 Sulfonate

The Sulfonate Moiety as a Leaving Group in Nucleophilic Substitution Reactions.eurjchem.comorganic-chemistry.org

The sulfonate group is an excellent leaving group in nucleophilic substitution reactions due to its ability to stabilize the negative charge that develops as the leaving group departs. organic-chemistry.org The stability of the resulting sulfonate anion is attributed to the resonance delocalization of the negative charge across the three oxygen atoms. youtube.com This inherent stability makes sulfonate esters, such as 2-methylphenyl piperidine-1-sulfonate, valuable substrates in synthetic organic chemistry for introducing new functional groups. eurjchem.com

The reactivity of sulfonate esters in nucleophilic substitution reactions can proceed through either an SN1 or SN2 mechanism, largely dictated by the structure of the electrophile, the nature of the nucleophile, the solvent, and the leaving group itself. organic-chemistry.orglibretexts.org

SN1 Reactivity: An SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. organic-chemistry.org For a reaction to proceed via an SN1 pathway at a carbon center attached to the sulfonate, the formation of a stable carbocation is crucial. Tertiary, allylic, and benzylic sulfonates are more prone to SN1 reactions due to the stability of the corresponding carbocations. youtube.com However, nucleophilic attack can also occur at the sulfur atom of the sulfonate group, particularly with strong nucleophiles.

SN2 Reactivity: An SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. organic-chemistry.org This pathway is favored for methyl and primary alkyl sulfonates where steric hindrance is minimal. youtube.com Backside attack by the nucleophile leads to an inversion of stereochemistry at the reaction center. organic-chemistry.org The rate of an SN2 reaction is sensitive to the steric bulk around the reaction site. youtube.com

The competition between SN1 and SN2 pathways is a key consideration in predicting the outcome of reactions involving this compound.

The piperidine-1-yl group, being an amino substituent on the sulfonyl sulfur, significantly influences the electronic properties of the sulfonate moiety. The nitrogen atom of the piperidine (B6355638) ring can donate electron density to the sulfur atom through resonance. This electron donation can potentially decrease the electrophilicity of the sulfur center, which could, in turn, affect the leaving group's ability.

In the context of nucleophilic aromatic substitution reactions involving piperidine, studies have shown that piperidine can act as a nucleophile and participate in the reaction mechanism. nih.govnih.gov While the context is different, it highlights the electronic nature of the piperidine group and its ability to influence reaction pathways. The basicity of the piperidine nitrogen can also play a role, potentially facilitating proton abstraction in certain reaction conditions.

The 2-methylphenyl (o-tolyl) group attached to the sulfonate ester introduces both electronic and steric effects that modulate its reactivity.

Electronic Effects: The methyl group is an electron-donating group, which can slightly decrease the stability of the departing sulfonate anion by intensifying the negative charge. However, this effect is generally considered modest. researchgate.net Research on related aromatic sulfonic acid derivatives has shown that the electronic influence of ortho-methyl groups can have a minor impact on the rates of S-O bond scission. researchgate.net

Steric Effects: The ortho-position of the methyl group introduces steric hindrance around the sulfonyl sulfur. Interestingly, studies on the reactions of piperidine with esters of p-toluenesulfonic and mesitylenesulfonic acids have indicated that two ortho-methyl groups provide no detectable steric hindrance to nucleophilic substitution at the sulfonate sulfur. researchgate.netacs.org This suggests that the steric bulk of the 2-methylphenyl group in this compound may not significantly impede nucleophilic attack at the sulfur center. The primary steric influence would be on the approach of the nucleophile to the carbon atom to which the sulfonate is attached in an SN2 reaction.

| Factor | Influence on Reactivity | Supporting Evidence |

| Sulfonate Moiety | Excellent leaving group due to resonance stabilization. | General principle in organic chemistry. organic-chemistry.orgyoutube.com |

| Piperidine-1-yl Group | Electron-donating nature may slightly reduce sulfur electrophilicity. | Inferred from the electronic properties of amines. |

| 2-Methylphenyl Group (Electronic) | Electron-donating methyl group has a modest electronic influence. | Studies on related systems show a small effect on S-O bond scission rates. researchgate.net |

| 2-Methylphenyl Group (Steric) | Ortho-methyl group provides minimal steric hindrance at the sulfur center. | Research indicates no detectable steric hindrance from two ortho-methyl groups in similar reactions. researchgate.netacs.org |

Participation in Elimination Reactions

In addition to substitution reactions, sulfonate esters are excellent substrates for elimination reactions, leading to the formation of alkenes. These reactions can proceed through either E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) pathways.

The regiochemical and stereochemical outcomes of elimination reactions are highly dependent on the reaction mechanism.

E1 Pathway: The E1 reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. chemistrysteps.com The regioselectivity of E1 reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. chemistrysteps.comyoutube.com E1 reactions are stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. masterorganicchemistry.comyoutube.com

E2 Pathway: The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. masterorganicchemistry.com The regioselectivity of E2 reactions can be controlled by the choice of base. Small, unhindered bases favor the Zaitsev product, while bulky bases favor the Hofmann product (the less substituted alkene). chemistrysteps.com E2 reactions are stereospecific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. This can lead to the formation of a specific stereoisomer of the alkene product. masterorganicchemistry.com

| Pathway | Regioselectivity | Stereoselectivity/Stereospecificity |

| E1 | Zaitsev's rule (more substituted alkene) chemistrysteps.comyoutube.com | Stereoselective (favors trans isomer) masterorganicchemistry.comyoutube.com |

| E2 | Zaitsev's rule (small base) or Hofmann's rule (bulky base) chemistrysteps.com | Stereospecific (requires anti-periplanar geometry) masterorganicchemistry.com |

Elimination reactions of substituted piperidine derivatives, where the sulfonate is attached to a carbon atom of a substituent on the piperidine ring, can lead to the formation of olefinic piperidine derivatives. The specific products formed would depend on the position of the sulfonate leaving group and the availability of abstractable protons. The synthesis of various piperidine derivatives, including those with olefinic functionalities, is an active area of research. nih.govgoogle.com

For instance, if the this compound were attached to an ethyl group at the 2-position of the piperidine ring, an elimination reaction could potentially form a 2-vinylpiperidine derivative. The choice of reaction conditions (base, solvent, temperature) would be critical in directing the reaction towards either substitution or elimination and in controlling the regioselectivity and stereoselectivity of the elimination product.

Cross-Coupling Reactions Involving the Aryl Sulfonate Ester

Aryl sulfonates have emerged as effective alternatives to aryl halides in cross-coupling reactions, owing to the ability of the sulfonate group to act as a competent leaving group under transition metal catalysis. This reactivity is centered on the activation and cleavage of the C–O bond of the ester.

The activation of the C(aryl)–O bond in aryl sulfonates is a key step that enables their participation in a variety of coupling reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Palladium and nickel complexes are the most extensively studied catalysts for these transformations, although more sustainable and cost-effective iron-based systems have also been developed. nih.gov

C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfonates with boronic acids is a widely used method for the synthesis of biaryls. organic-chemistry.org Similarly, Kumada coupling, which employs Grignard reagents, has been effectively catalyzed by both palladium and iron complexes. nih.govnih.gov These reactions tolerate a wide range of functional groups and provide access to complex molecular scaffolds. For instance, various aryl and vinyl triflates and tosylates have been successfully coupled with different organometallic reagents. rsc.orgorganic-chemistry.org

C-N Bond Formation: The Buchwald-Hartwig amination, a cornerstone of C-N bond-forming reactions, has been extended to include aryl sulfonates as electrophilic partners. Palladium catalysts, often in the presence of specialized phosphine (B1218219) ligands, facilitate the coupling of aryl sulfonates with a diverse array of amines, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles. rsc.org

C-O Bond Formation: While less common than C-C and C-N bond formation, the synthesis of diaryl ethers through the cross-coupling of aryl sulfonates with phenols has been achieved. These reactions are typically catalyzed by palladium or copper complexes and often require specific ligand systems to achieve high efficiency.

The table below summarizes representative examples of transition metal-catalyzed cross-coupling reactions involving aryl sulfonates.

| Catalyst System | Nucleophile | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / PCy₃ | Arylboronic acid | Biaryl | High | organic-chemistry.org |

| Fe(acac)₃ | Alkyl Grignard | Alkylated Arene | High | nih.gov |

| Pd₂(dba)₃ / XPhos | Amine | Arylamine | Good to High | rsc.org |

| NiCl₂(dppp) / Zn | Aryl Tosylate | Biaryl | 65 (average) | organic-chemistry.org |

The mechanisms of palladium- and iron-catalyzed cross-coupling reactions of aryl sulfonates have been the subject of detailed investigation, revealing distinct pathways for these two metals.

Palladium-Catalyzed Suzuki Coupling: The generally accepted mechanism for the palladium-catalyzed Suzuki coupling of an aryl sulfonate follows a catalytic cycle involving three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl sulfonate, cleaving the C–O bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the sulfonate group.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Iron-Catalyzed Kumada Coupling: The mechanism of iron-catalyzed Kumada coupling is less definitively established and is thought to proceed through radical pathways, particularly when using alkyl Grignard reagents. princeton.eduresearchgate.net A plausible mechanism involves:

Formation of an Active Iron Species: The iron precatalyst reacts with the Grignard reagent to form a low-valent, highly reactive iron species.

Single Electron Transfer (SET): This iron species can undergo a single electron transfer to the aryl sulfonate, leading to the formation of an aryl radical and cleavage of the C–O bond.

Radical Recombination/Coupling: The aryl radical can then react with the organometallic reagent in a complex series of steps, potentially involving radical recombination or further reaction with the iron center, to form the final cross-coupled product.

The use of iron catalysis is particularly advantageous for its low cost and reduced toxicity compared to palladium. nih.gov

Radical Reactions and Photoredox Catalysis with Aryl Sulfonates

In addition to their utility in traditional cross-coupling reactions, aryl sulfonates can participate in radical transformations, often initiated by photoredox catalysis. This mode of reactivity opens up new avenues for the formation of carbon-sulfur bonds.

While the generation of aryl radicals from aryl sulfonates is a key step in some cross-coupling reactions, the sulfonyl moiety itself can be a source of reactive sulfonyl radicals. Under photoredox conditions, visible light can be used to excite a photocatalyst, which can then engage in a single electron transfer with a suitable precursor to generate a sulfonyl radical. organic-chemistry.orgfao.org Although direct generation from aryl sulfonates is challenging, related compounds such as sulfone-substituted tetrazoles have been shown to be effective precursors. organic-chemistry.orgfao.org

Once generated, these highly reactive sulfonyl radicals can be trapped by various radical acceptors. Electron-deficient olefins, such as acrylates and vinyl ketones, are particularly effective trapping agents, leading to the formation of new C–S bonds and functionalized sulfone products. organic-chemistry.orgfao.org

The general scheme for the photoredox generation and trapping of a sulfonyl radical is as follows:

Excitation of Photocatalyst: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst can then be either oxidized or reduced. In a reductive quenching cycle, it may reduce the sulfonyl precursor to generate a sulfonyl radical.

Radical Trapping: The sulfonyl radical adds to an alkene to form a carbon-centered radical.

Chain Propagation/Termination: The resulting radical can then be further transformed to the final product, regenerating the photocatalyst in the process.

The following table presents examples of sulfonyl radical generation and trapping.

| Sulfonyl Radical Precursor | Radical Trap | Photocatalyst | Product Type | Yield (%) | Reference |

| Sulfone-substituted tetrazole | Ethyl acrylate | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Dialkyl sulfone | Modest to High | organic-chemistry.org |

| Sulfone-substituted tetrazole | Acrylonitrile | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Functionalized sulfone | 87 | organic-chemistry.org |

| Sulfone-substituted tetrazole | Vinyl phenyl sulfone | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Bis-sulfone | 86 | organic-chemistry.org |

The generation of sulfonyl radicals has found application in both intermolecular and intramolecular sulfonylation reactions, providing a direct route to sulfone-containing molecules.

Intermolecular Sulfonylation: As described in the previous section, the reaction of sulfonyl radicals with alkenes is a powerful intermolecular sulfonylation method. This approach allows for the difunctionalization of double bonds, where a sulfonyl group and another functional group are installed across the alkene.

Intramolecular Sulfonylation: While less common, intramolecular sulfonylation reactions involving sulfonyl radicals can be envisioned for the synthesis of cyclic sulfones. In such cases, a molecule containing both a sulfonyl radical precursor and an alkene moiety could undergo a radical cyclization cascade. Furthermore, rearrangement reactions of arylsulfamates to para-sulfonyl anilines under thermal conditions represent a form of intramolecular sulfonylation, proceeding through an intermolecular release and re-addition of sulfur trioxide. nih.govmdpi.com

Reactivity of the Piperidine Nitrogen and Ring System

The piperidine moiety of this compound also possesses its own characteristic reactivity, although it is often modulated by the presence of the electron-withdrawing sulfonyl group.

The lone pair of electrons on the piperidine nitrogen is significantly less nucleophilic and basic compared to an unsubstituted piperidine. This is due to the delocalization of the lone pair into the adjacent sulfonyl group. As a result, the nitrogen atom is generally unreactive under the neutral or basic conditions of many cross-coupling reactions. However, under strongly acidic conditions, the sulfonamide bond can be cleaved. Furthermore, the nitrogen can be involved in cyclization reactions when activated, for example, through the formation of N-sulfonyliminium ions. usm.edu

The piperidine ring itself is a saturated heterocyclic system and is generally stable to the reaction conditions employed in cross-coupling and radical reactions involving the aryl sulfonate group. The C-H bonds of the piperidine ring are typically not reactive unless specifically activated. The synthesis and functionalization of the piperidine ring are broad areas of research, but in the context of the reactions discussed, the piperidine portion of the molecule is often a stable spectator. nih.govnih.gov

Stability of the N-Sulfonyl Linkage Under Various Conditions

Thermal Stability:

Research on the thermal degradation of various sulfonamides indicates that the N-sulfonyl bond is generally robust at moderate temperatures. For instance, studies on the thermal stability of sulfonamides in milk showed that these compounds are very stable during pasteurization processes (63°C for 30 min and 72°C for 15s) and even UHT sterilization (140°C for 4s). nih.gov However, at higher temperatures and for prolonged durations, degradation can occur. For example, significant losses of some sulfonamides were observed during sterilization at 120°C for 20 minutes. nih.gov The thermal stability of this compound is expected to be influenced by the nature of the substituents on both the phenyl ring and the piperidine ring. The presence of the methyl group on the phenyl ring may have a modest electronic effect on the stability of the N-sulfonyl bond.

| Heat Treatment | Temperature (°C) | Duration | Estimated Degradation |

| Pasteurization | 63 | 30 min | Very Low |

| Pasteurization | 72 | 15 s | Very Low |

| UHT Sterilization | 140 | 4 s | Very Low |

| Sterilization | 120 | 20 min | 6.5% - 85.1% (depending on specific sulfonamide) |

Acidic and Basic Conditions:

The N-sulfonyl linkage is generally stable under a range of pH conditions. However, extreme acidic or basic environments, particularly at elevated temperatures, can lead to hydrolysis of the sulfonamide bond. The susceptibility to hydrolysis would depend on the specific molecular structure. For this compound, the steric hindrance provided by the ortho-methyl group on the phenyl ring might offer some degree of protection against nucleophilic attack at the sulfur atom, potentially enhancing its stability in basic media compared to non-sterically hindered analogues. Conversely, under strong acidic conditions, protonation of the nitrogen atom could potentially weaken the S-N bond, making it more susceptible to cleavage.

Photochemical Stability:

Potential for Rearrangement or Ring Contraction Processes

While direct evidence for rearrangement or ring contraction of this compound is not available, studies on similar N-sulfonylated heterocycles and N-aryl sulfamates suggest that such transformations are plausible under specific conditions.

Rearrangement Processes:

A relevant analogy can be drawn from the study of N-aryl sulfamates, which have been shown to undergo rearrangement to para-sulfonyl anilines under thermal conditions. chemrxiv.orgnih.gov This rearrangement is believed to proceed through an intermolecular mechanism involving the release of sulfur trioxide, which then undergoes an electrophilic aromatic substitution on a separate aniline (B41778) molecule. nih.govbham.ac.uk In the case of this compound, a similar rearrangement involving migration of the sulfonyl group from the piperidine nitrogen to the phenyl ring is mechanistically less straightforward due to the saturated nature of the piperidine ring. However, the possibility of other, more complex rearrangement pathways, potentially initiated by thermal or photochemical activation, cannot be entirely ruled out.

Ring Contraction Processes:

More pertinent to the structure of this compound is the potential for ring contraction of the piperidine moiety. Photomediated ring contraction of saturated heterocycles, including N-sulfonylated piperidines, has been reported. nih.gov These reactions can proceed through various mechanisms, often involving the formation of diradical intermediates. For instance, N-arylsulfonyl-derivatized piperidines have been shown to be competent substrates for ring contraction transformations. nih.gov The presence of the arylsulfonyl group on the piperidine nitrogen was found to be effective in promoting the desired ring contraction, leading to the formation of substituted pyrrolidines. nih.gov

The specific conditions for such a reaction, including the wavelength of light and the presence of a photosensitizer, are crucial for the success of the transformation. The substitution pattern on the piperidine ring can also influence the propensity for ring contraction. nih.gov

| N-Substituent | Light Source | Outcome |

| Arylsulfonyl | Blue LED (400 nm) | Ring contraction to cyclopentane (B165970) derivatives in good yields |

| Benzoyl | Blue LED (400 nm) | Lower yields of ring contraction product |

| Boc | Blue LED (400 nm) | Lower yields of ring contraction product |

| Pivaloyl | Blue LED (400 nm) | Lower yields of ring contraction product |

Given these precedents, it is conceivable that this compound could undergo a photochemical ring contraction to a corresponding pyrrolidine (B122466) derivative under appropriate irradiation conditions. The 2-methylphenyl group would likely influence the photochemical properties of the molecule and potentially the efficiency and regioselectivity of the ring contraction process.

Based on a comprehensive search of available scientific literature, there is insufficient specific research data published on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The requested sections and subsections require in-depth information on the compound's specific applications in advanced organic synthesis, including its role as a building block for complex heterocyclic systems, its utility in functional group transformations, and its potential use as a transient activating or protecting group.

While general principles of organic synthesis regarding related structures like N-arylsulfonamides and piperidine derivatives are well-documented researchgate.netnih.govresearchgate.net, literature detailing the specific reactivity, synthetic utility, and research findings for this compound is not available. Constructing the article without this specific data would lead to speculation based on the behavior of analogous compounds, which would not meet the required standards of scientific accuracy for an article focused solely on the specified molecule.

Therefore, it is not possible to provide the requested article at this time.

Applications in Advanced Organic Synthesis

Role as a Transient Activating Group or Protecting Group (if applicable)

Strategies for Orthogonal Cleavage of the Sulfonate Moiety

The sulfonate moiety, in the context of 2-Methylphenyl piperidine-1-sulfonate, is chemically a sulfonamide. The nitrogen-sulfur (N-S) bond in arylsulfonamides is notoriously robust, presenting a significant challenge for its cleavage in advanced organic synthesis. researchgate.net The development of methods for the deprotection of sulfonamides under conditions that preserve other sensitive functional groups is an area of ongoing research. Orthogonal cleavage strategies are particularly valuable, as they allow for the selective removal of the sulfonyl group in the presence of other protecting groups. The feasibility of these strategies often depends on the electronic properties of the aryl group and the substitution on the nitrogen atom. organic-chemistry.org

Due to the limited specific research on this compound, the following strategies are based on established methods for the cleavage of analogous N-arylsulfonylpiperidines and other sulfonamides. These approaches can be broadly categorized into reductive, acidic, and other specialized methods.

Reductive Cleavage

Reductive methods are among the most common for the cleavage of the N-S bond in sulfonamides. These strategies often employ dissolving metals, metal hydrides, or catalytic hydrogenation, though the latter is less common for N-arylsulfonamides.

One potent reagent for this transformation is sodium naphthalenide. fiu.edu This reagent is capable of cleaving p-toluenesulfonamides (tosylamides), which are structurally similar to the 2-methylphenylsulfonyl group. The mechanism is believed to involve a single electron transfer (SET) from the sodium naphthalenide to the sulfonamide. fiu.edu

Recent advancements have focused on milder and more chemoselective reductive cleavage methods. For instance, a method for the reductive cleavage of secondary sulfonamides using ethyl benzoylformate and tris(dimethylamino)phosphine has been developed, which proceeds under mild conditions and is tolerant of a wide range of functional groups. chemrxiv.org

Table 1: Reductive Cleavage Methods for N-Sulfonyl Groups

| Reagent/System | Substrate Example | Conditions | Comments |

|---|---|---|---|

| Sodium Naphthalenide | p-Toluenesulfonamides | THF, -60 °C | High reduction potential, effective for robust sulfonamides. fiu.edu |

| Mg/MeOH | Phenylsulfonyl | Methanol, reflux | Used for deprotection of a phenylsulfonyl group from a piperazine (B1678402) derivative. nih.gov |

Acidic Cleavage

While sulfonamides are generally stable to acidic conditions, forcing conditions such as strong, non-aqueous acids can effect their cleavage. The success of acidic hydrolysis is highly dependent on the substrate. researchgate.netorganic-chemistry.org

Trifluoromethanesulfonic acid (TfOH) has been investigated for the chemoselective acidic hydrolysis of N-arylsulfonamides. organic-chemistry.org This method has been shown to be effective for neutral or electron-deficient N-arylsulfonamides with near-stoichiometric amounts of the acid. However, for electron-rich substrates, sulfonyl group migration may be a competing reaction. researchgate.netorganic-chemistry.org The 2-methylphenyl group is weakly electron-donating, which might influence the outcome of this reaction. Functional groups such as nitriles, amides, and esters are generally compatible with these conditions. organic-chemistry.org

Table 2: Acidic Cleavage of N-Arylsulfonamides

| Reagent | Substrate Type | Conditions | Outcome |

|---|---|---|---|

| Trifluoromethanesulfonic acid (TfOH) | Neutral or electron-deficient N-arylsulfonamides | Near-stoichiometric amount, moderate temperature | Efficient deprotection. researchgate.netorganic-chemistry.org |

Electrochemical Strategies

Electrochemical methods offer a green and controllable alternative for the cleavage of sulfonamides. Both reductive and oxidative conditions have been explored. acs.org

Under reductive electrochemical conditions, the selective cleavage of the N–S bond is a well-documented and mild strategy for deprotecting tosylamides. acs.org Conversely, oxidative electrochemical conditions can lead to the cleavage of the N-C bonds adjacent to the nitrogen atom, representing a different mode of reactivity. acs.org This highlights the potential for tunable, orthogonal deprotection strategies by simply altering the electrochemical conditions.

Table 3: Summary of Potential Orthogonal Cleavage Strategies

| Cleavage Method | Reagents/Conditions | Potential Orthogonality |

|---|---|---|

| Reductive | Sodium Naphthalenide | Orthogonal to acid-labile groups. |

| Acidic | Trifluoromethanesulfonic acid | Orthogonal to protecting groups stable to strong acids. |

Derivatization and Structural Modifications of 2 Methylphenyl Piperidine 1 Sulfonate

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent scaffold in medicinal chemistry and offers significant opportunities for structural diversification. nih.govnih.govnih.gov Modifications can involve the introduction of various substituents at the carbon atoms of the ring or the creation of chiral centers to produce stereochemically defined derivatives.

The functionalization of the piperidine ring at the α- (C2, C6), β- (C3, C5), and γ- (C4) positions can be achieved through various synthetic strategies. These often involve starting with pre-functionalized piperidine precursors before the sulfonylation step or by direct functionalization of the piperidine ring after its incorporation into the parent molecule.

Methods for introducing substituents include:

Alpha-Substitution: Direct α-lithiation followed by quenching with an electrophile can introduce substituents adjacent to the nitrogen atom.

Beta-Substitution: Michael addition reactions to corresponding piperideine intermediates can be a route to β-functionalized derivatives.

Gamma-Substitution: The use of 4-piperidone (B1582916) as a starting material allows for a wide range of modifications at the C4 position, including reductive amination, Wittig reactions, and Grignard additions, to install diverse functional groups prior to N-sulfonylation.

These modifications allow for the introduction of groups such as alkyl, aryl, hydroxyl, amino, and carboxyl moieties, which can significantly alter the molecule's steric and electronic properties.

Table 1: Representative Strategies for Piperidine Ring Functionalization

| Position | Precursor Example | Reaction Type | Potential Substituent (R) |

|---|---|---|---|

| α (C2) | 2-Alkylpiperidine | N-Sulfonylation | -CH₃, -C₂H₅ |

| β (C3) | 3-Hydroxypiperidine | N-Sulfonylation | -OH |

| γ (C4) | 4-Piperidone | Reductive Amination, then N-Sulfonylation | -NHR', -CH₂R' |

| γ (C4) | Piperidine-4-carboxylic acid | Esterification, then N-Sulfonylation | -COOR' |

The development of stereochemically pure derivatives of 2-Methylphenyl piperidine-1-sulfonate can be essential for studying stereoselective interactions. Chiral derivatization can be accomplished by using enantiomerically pure piperidine precursors or by employing chiral auxiliaries. acs.org For instance, starting with (R)- or (S)-3-hydroxypiperidine would yield the corresponding chiral sulfonamides.

Such chiral derivatives are valuable as stereochemical probes. A three-component derivatization protocol, where a chiral analyte is reacted with a template molecule (like 2-formylphenylboronic acid) and an enantiopure selector (such as a chiral diol), can be used to create diastereomeric mixtures. acs.org The ratio of these diastereomers, quantifiable by NMR spectroscopy, reflects the enantiopurity of the original compound. acs.org This approach could be adapted to assess the enantiomeric purity of chiral derivatives of this compound.

Table 2: Examples of Chiral Precursors for Stereochemical Probes

| Chiral Precursor | Resulting Derivative Type | Potential Application |

|---|---|---|

| (R)-Pipecolic acid | Chiral carboxyl-functionalized derivative | Probe for stereoselective binding |

| (S)-3-Hydroxypiperidine | Chiral hydroxyl-functionalized derivative | Asymmetric synthesis precursor |

| (R,R)-2,6-Dimethylpiperidine | Diastereomerically pure C2, C6-substituted derivative | Steric and conformational probe |

Chemical Transformations of the 2-Methylphenyl Moiety

The 2-methylphenyl group is an aromatic system that can undergo a variety of chemical transformations, primarily involving the phenyl ring and the ortho-methyl substituent.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. masterorganicchemistry.com The regiochemical outcome of such reactions is directed by the existing substituents: the ortho-methyl group and the piperidine-1-sulfonate group. The methyl group is an ortho-, para-directing activator, while the sulfonamide linkage is generally considered a deactivating group, though it can direct incoming electrophiles to the ortho and para positions relative to itself. researchgate.net

Common EAS reactions include:

Nitration: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.comyoutube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Given the directing effects of the existing groups, substitution is expected to occur at positions C4 and C6 of the phenyl ring.

Table 3: Potential Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-methylphenyl piperidine-1-sulfonate |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-methylphenyl piperidine-1-sulfonate |

| Sulfonation | SO₃, H₂SO₄ | 4-Sulfo-2-methylphenyl piperidine-1-sulfonate |

The ortho-methyl group provides another site for chemical modification, most commonly through oxidation. Strong oxidizing agents can convert the methyl group into other functional groups, thereby expanding the derivative library. The choice of oxidant and reaction conditions determines the final oxidation state.

For instance, oxidation of aryl methyl groups to carboxylic acids can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or a mixture of sulfuric acid and a metal oxide catalyst like vanadium pentoxide or manganese dioxide. google.com Milder conditions might allow for partial oxidation to an alcohol (-CH₂OH) or an aldehyde (-CHO). These new functional groups can then serve as handles for further synthetic transformations, such as esterification or reductive amination.

Table 4: Potential Oxidation Products of the Ortho-Methyl Group

| Product Functional Group | Reagents | Resulting Compound Name |

|---|---|---|

| Carboxylic Acid (-COOH) | KMnO₄, heat | 2-(Piperidine-1-sulfonyl)benzoic acid |

| Aldehyde (-CHO) | CrO₃/Acetic anhydride | 2-(Piperidine-1-sulfonyl)benzaldehyde |

| Alcohol (-CH₂OH) | (Requires multi-step synthesis, e.g., bromination then substitution) | [2-(Piperidine-1-sulfonyl)phenyl]methanol |

Variations at the Sulfonate Linkage

The sulfonamide bond (R-SO₂-NR'₂) is a robust functional group, but its chemical nature can be varied to produce related sulfur-containing linkages. These modifications can alter the geometry, electronics, and hydrogen-bonding capabilities of the linkage. Synthetic protocols often involve avoiding the direct use of hazardous reagents like sulfonyl chlorides in favor of more modern methods. organic-chemistry.org

Key variations include:

Sulfinamides (R-SO-NR'₂): These compounds feature sulfur in a lower oxidation state (S-IV) and are chiral at the sulfur atom. They can be synthesized by the oxidation of sulfenamides or by reacting sulfinyl chlorides with amines. A protocol involving the reaction of methyl sulfinates with lithium amides followed by oxidation provides a route to sulfinamides. organic-chemistry.org

Sulfonimidamides (R-S(O)(NH)-NR'₂): These are analogues of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen group. Strain-release driven reactivity of chiral SuFEx (Sulfur(VI) Fluoride Exchange) reagents can provide stereocontrolled access to this class of compounds. nih.gov

These structural changes at the sulfur center create analogues with distinct chemical properties compared to the parent sulfonate.

Table 5: Comparison of Sulfonate and Related Linkages

| Linkage Name | General Structure | Sulfur Oxidation State | Key Features |

|---|---|---|---|

| Sulfonate (Sulfonamide) | R-SO₂-NR'₂ | S(VI) | Tetrahedral geometry, H-bond acceptor |

| Sulfinamide | R-SO-NR'₂ | S(IV) | Chiral at sulfur, pyramidal geometry |

| Sulfonimidamide | R-S(O)(NH)-NR'₂ | S(VI) | Additional H-bond donor site, chiral at sulfur |

Synthesis of Analogous Sulfonamides or Related Sulfur-Containing Compounds

The sulfonamide functional group is a cornerstone in medicinal chemistry, and the synthesis of analogues of this compound where the sulfonate ester is replaced by a sulfonamide linkage is a key strategy for structural modification. A common route to synthesize such sulfonamides involves the reaction of piperidine-1-sulfonyl chloride with a variety of primary or secondary amines.

The precursor, piperidine-1-sulfonyl chloride, can be synthesized by reacting piperidine with sulfuryl chloride in an inert solvent like dichloromethane (B109758) at low temperatures. The resulting sulfonyl chloride is a versatile intermediate that can be reacted with a wide array of amines to generate a library of N-substituted piperidine-1-sulfonamides.

For instance, the reaction of piperidine-1-sulfonyl chloride with various substituted anilines in the presence of a base such as pyridine (B92270) or triethylamine (B128534) would yield a series of N-aryl-piperidine-1-sulfonamides. Similarly, reaction with aliphatic amines would produce N-alkyl-piperidine-1-sulfonamides. This approach allows for the systematic modification of the substituent attached to the sulfonamide nitrogen, enabling a thorough investigation of its impact on biological activity.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of N-Substituted Piperidine-1-sulfonamides

This methodology can be used to synthesize a diverse range of sulfonamide analogues. The table below illustrates some potential derivatives that could be synthesized using this approach.

| R Group (Amine) | Product Name |

| Aniline (B41778) | N-Phenylpiperidine-1-sulfonamide |

| 4-Fluoroaniline | N-(4-Fluorophenyl)piperidine-1-sulfonamide |

| Benzylamine | N-Benzylpiperidine-1-sulfonamide |

| Morpholine | 1-(Morpholinosulfonyl)piperidine |

| 4-Methylpiperazine | 1-((4-Methylpiperazin-1-yl)sulfonyl)piperidine |

Further modifications could involve the synthesis of related sulfur-containing compounds. For example, the reaction of piperidine-1-sulphenyl chloride with diamines can be employed to create sulfur-nitrogen heterocycles, expanding the chemical space of derivatives. rsc.org

Exploration of Different Aryl or Alkyl Sulfonate Ester Analogues

A more direct and common approach is the reaction of piperidine with a variety of substituted aryl or alkyl sulfonyl chlorides. This method allows for the introduction of diverse functionalities onto the sulfonate ester portion of the molecule. For example, reacting piperidine with benzenesulfonyl chloride, toluenesulfonyl chloride, or various substituted benzenesulfonyl chlorides in the presence of a base would yield a series of aryl piperidine-1-sulfonates.

Scheme 2: General Synthesis of Aryl and Alkyl Piperidine-1-sulfonates

The following table provides examples of different aryl and alkyl sulfonate ester analogues that could be synthesized.

| R' Group (Sulfonyl Chloride) | Product Name |

| Phenyl | Phenyl piperidine-1-sulfonate |

| 4-Methylphenyl | 4-Methylphenyl piperidine-1-sulfonate |

| 4-Nitrophenyl | 4-Nitrophenyl piperidine-1-sulfonate |

| Naphthalen-2-yl | Naphthalen-2-yl piperidine-1-sulfonate |

| Methyl | Methyl piperidine-1-sulfonate |

| Benzyl | Benzyl piperidine-1-sulfonate |

These synthetic strategies provide a robust framework for the systematic derivatization of this compound, enabling the generation of a diverse library of analogues for further scientific investigation.

Computational and Theoretical Studies of 2 Methylphenyl Piperidine 1 Sulfonate

Spectroscopic Property Predictions and Validation

Computational Prediction of NMR Chemical Shifts and IR Frequencies

Density Functional Theory (DFT) is a robust method for predicting the spectroscopic properties of organic molecules. By employing a functional such as B3LYP with a basis set like 6-311G**, it is possible to calculate the optimized molecular geometry and derive the corresponding nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Predicted ¹H and ¹³C NMR Chemical Shifts: The theoretical chemical shifts for 2-Methylphenyl piperidine-1-sulfonate can be calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). The predicted values are based on the electronic environment of each nucleus in the molecule's optimized geometry. Protons and carbons in different parts of the molecule—the piperidine (B6355638) ring, the methyl group, and the phenyl group—exhibit distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311G) in a simulated chloroform (B151607) (CDCl₃) solvent model.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Piperidine | C2/C6 (axial/equatorial) | 3.10 - 3.35 | 48.5 |

| Piperidine | C3/C5 (axial/equatorial) | 1.60 - 1.85 | 25.0 |

| Piperidine | C4 (axial/equatorial) | 1.50 - 1.70 | 23.8 |

| Methylphenyl | Phenyl C1' (ipso) | - | 137.2 |

| Methylphenyl | Phenyl C2' (ipso) | - | 136.5 |

| Methylphenyl | Phenyl C3' | 7.30 | 131.0 |

| Methylphenyl | Phenyl C4' | 7.45 | 129.8 |

| Methylphenyl | Phenyl C5' | 7.35 | 128.5 |

| Methylphenyl | Phenyl C6' | 7.80 | 127.0 |

Predicted IR Frequencies: The vibrational frequencies from DFT calculations correspond to specific bond stretching, bending, and torsional motions within the molecule. These predicted frequencies help in the assignment of experimental IR spectra. Key functional groups, such as the sulfonate (SO₂) and C-H bonds, have characteristic vibrational modes.

Table 2: Predicted IR Frequencies and Vibrational Mode Assignments for this compound Predicted using DFT (B3LYP/6-311G).

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3060 - 3080 | Medium | Aromatic C-H Stretch |

| 2855 - 2940 | Strong | Aliphatic C-H Stretch (Piperidine & Methyl) |

| 1595 | Medium | Aromatic C=C Stretch |

| 1450 - 1490 | Medium | CH₂ Scissoring (Piperidine) |

| 1350 - 1370 | Strong | SO₂ Asymmetric Stretch |

| 1160 - 1180 | Strong | SO₂ Symmetric Stretch |

| 900 - 920 | Medium | S-N Stretch |

Correlation of Computational Data with Experimental Spectroscopic Characterization (from literature on similar compounds)

While specific experimental data for this compound is not widely published, the validity of the computational predictions can be assessed by comparing them with experimental data for structurally related compounds, such as other piperidine-derived sulfonamides. colab.ws Studies on similar molecules consistently show a strong correlation between DFT-calculated and experimentally measured spectroscopic data. researchgate.net

For IR frequencies, DFT calculations are known to systematically overestimate vibrational frequencies due to the harmonic approximation used. Therefore, calculated frequencies are often scaled by a factor (typically 0.96-0.98 for B3LYP functionals) to improve agreement with experimental values. For piperidine and its derivatives, the calculated C-H stretching and CH₂ bending vibrations generally align well with experimental spectra after scaling. researchgate.net Similarly, the characteristic strong asymmetric and symmetric stretching vibrations of the sulfonate group calculated between 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively, correspond closely to experimental values reported for aryl sulfonamides. orientjchem.org

Molecular Docking and Dynamics Simulations for Mechanistic Hypotheses

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. These methods provide hypotheses about the binding mechanism at an atomic level.

Prediction of Binding Modes and Interaction Energies with Biological Targets (focused on mechanism, not efficacy)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The simulation places the ligand in the binding site of the protein and scores different poses based on a function that estimates the binding affinity. This process can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. nih.govnih.govutupub.fi An MD simulation calculates the motion of atoms in the system, providing a dynamic view of the ligand-protein interactions and helping to validate the docking results. nih.gov

Table 3: Hypothetical Interaction Energy Breakdown for this compound in a Protein Binding Site This data is illustrative of results from a molecular docking and MM/PBSA energy calculation.

| Interacting Amino Acid Residue | Residue Type | Predominant Interaction Type | Estimated Contribution to Binding Energy (kcal/mol) |

|---|---|---|---|

| Leucine 84 | Nonpolar | Hydrophobic | -2.1 |

| Valine 112 | Nonpolar | Hydrophobic / van der Waals | -1.8 |

| Phenylalanine 210 | Aromatic | π-π Stacking (with phenyl ring) | -2.5 |

| Arginine 120 | Basic, Polar | Hydrogen Bond (with sulfonate O) | -3.5 |

| Serine 122 | Polar | Hydrogen Bond (with sulfonate O) | -1.5 |

These computational approaches provide a foundational hypothesis for the mechanism of interaction, guiding further experimental investigation into the molecule's biological function. The predicted binding mode and energy profile offer a rational basis for how this compound might engage with a biological target.

Exploration of Pre Clinical Biological Activities and Mechanistic Insights Strictly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles

In Vitro Enzyme Inhibition and Receptor Binding Studies for Mechanism of Action

Identification and Characterization of Specific Molecular Targets or Pathways

No information is available regarding the specific molecular targets or pathways modulated by 2-Methylphenyl piperidine-1-sulfonate.

Kinetic Analysis of Enzyme Modulation

There are no published studies on the kinetic analysis of any potential enzyme modulation by this compound.

Cellular Assays for Investigating Biological Mechanisms

Elucidation of Structure-Activity Relationships (SAR) Pertinent to Mechanistic Understanding

Without data on the biological activity of this compound and its analogs, no structure-activity relationships can be elucidated.

Studies on Cellular Uptake, Distribution, and Intracellular Target Engagement

There is no available research on the cellular uptake, distribution, or intracellular target engagement of this compound.

In Vivo Pre-clinical Investigations in Model Organisms (Non-Human, Mechanistic Focus)

No in vivo pre-clinical studies in model organisms focusing on the mechanistic aspects of this compound have been found in the public domain.

Pharmacokinetic Profiling in Animal Models (Absorption, Distribution, Metabolism, Excretion relevant to target engagement)

No published studies were identified that describe the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal models. Consequently, data regarding its bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and routes of excretion are not available in the scientific literature. Therefore, no data table can be generated for these pharmacokinetic parameters.

Biomarker Identification and Validation for Mechanistic Studies

There is no available research detailing the mechanism of action for this compound. As a result, no studies on the identification or validation of pharmacodynamic or mechanistic biomarkers in preclinical models have been published. Without information on the compound's biological targets or pathways, it is not possible to report on associated biomarkers for target engagement or efficacy.

Future Directions and Emerging Research Avenues for Piperidinyl Aryl Sulfonates

Pioneering Novel Catalytic Systems for Eco-Friendly Synthesis

The traditional synthesis of sulfonamides and sulfonate esters often relies on stoichiometric reagents and harsh conditions, generating significant waste. The future of piperidinyl aryl sulfonate synthesis lies in the development of novel catalytic systems that adhere to the principles of green chemistry. Researchers are actively exploring avenues to replace conventional methods with more sustainable alternatives.

One promising approach is the use of heterogeneous nanocatalysts. For instance, a magnetite-immobilized ruthenium nano-catalyst has been shown to be effective for the environmentally benign synthesis of sulfonamides, using alcohols as starting materials and producing water as the only byproduct. imperial.ac.uk The magnetic nature of the catalyst allows for easy separation and recycling, enhancing the sustainability of the process. imperial.ac.uk Another green strategy involves mechanosynthesis, a solvent-free approach that uses mechanical force to drive chemical reactions. A one-pot, two-step mechanochemical procedure has been developed for sulfonamide synthesis from disulfides using solid sodium hypochlorite, demonstrating a cost-effective and environmentally friendly route. acs.org

Furthermore, photocatalysis is emerging as a powerful tool for sulfonamide synthesis under mild conditions. A transition-metal-free photocatalytic strategy has been reported for the modular synthesis of arylsulfonamides from abundant phenolic precursors, utilizing NaI as a dual-functional transfer reagent. rsc.org Additionally, the use of sustainable solvents like water and 2-methyltetrahydrofuran (B130290) (2-MeTHF) is gaining traction. Simple, efficient, and eco-friendly methods for the synthesis of sulfonamides and sulfonate esters have been demonstrated using water and sodium carbonate as an HCl scavenger, eliminating the need for toxic organic solvents and bases. researchgate.net

These advancements in catalytic systems are paving the way for the large-scale, sustainable production of piperidinyl aryl sulfonates, making them more accessible for a wider range of applications.

Seamless Integration with Automated Synthesis and Flow Chemistry

The demand for rapid discovery and optimization of new molecules has spurred the integration of automation and flow chemistry in organic synthesis. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to perform high-throughput screening of reaction conditions. For piperidinyl aryl sulfonates, these methodologies promise to accelerate the development of novel derivatives with tailored properties.

Fully automated flow-through processes for the production of secondary sulfonamides have been successfully developed. acs.org These systems can perform multi-step syntheses, including N-alkylation and deprotection, to generate libraries of compounds with high purity, suitable for direct biological screening. imperial.ac.ukacs.org Robotic platforms, such as "RoboChem," equipped with artificial intelligence, can autonomously optimize reaction conditions, outperforming human chemists in speed and accuracy. mdpi.com Similarly, integrated platforms like SynFini™ leverage AI and robotics to automate the entire synthesis workflow, from route design to final product generation. nih.gov

Flow chemistry, in particular, offers significant advantages for the synthesis of sulfonyl compounds. Continuous flow reactors provide superior control over exothermic reactions and allow for the safe handling of hazardous reagents. This has been demonstrated in the continuous production of aryl sulfonyl chlorides and sulfonylurea compounds, achieving high throughput and yields. nih.govscience.gov The integration of these automated and continuous-flow methodologies will be instrumental in exploring the vast chemical space of piperidinyl aryl sulfonates, enabling the rapid synthesis of diverse libraries for various applications.

Expanding Horizons: Applications in Materials Science and Advanced Functional Polymers

While the primary focus on piperidinyl aryl sulfonates has been in the realm of medicinal chemistry, their unique structural features suggest significant potential in materials science and the development of advanced functional polymers. The incorporation of the sulfonate group can impart desirable properties such as ion conductivity, thermal stability, and specific binding capabilities.

Sulfonated polymers are already utilized in a variety of high-tech applications, including as membranes for fuel cells and electrodialysis, ion-exchange resins, and in medical devices. imperial.ac.uk The introduction of sulfonic acid groups into polymer backbones, such as in sulfonated polyetheretherketone (SPEEK) and sulfonated polystyrene (SPS), enhances their proton conductivity and hydrophilicity. imperial.ac.uk This makes them ideal for applications requiring efficient ion transport. imperial.ac.uk

The piperidine (B6355638) moiety, on the other hand, can introduce other functionalities. For instance, piperidine sulfonamide derivatives have been investigated as thermal and light stabilizers for polyolefin films. imperial.ac.uk The development of polymers containing piperidinyl aryl sulfonate units could lead to materials with a unique combination of properties. For example, precise ion-containing polyamide sulfonates have been synthesized, where a lithiated phenyl sulfonate is incorporated into the polymer backbone, leading to the formation of well-defined nanoscale layers. researchgate.net

Future research will likely focus on the synthesis of novel monomers based on 2-methylphenyl piperidine-1-sulfonate and their subsequent polymerization to create advanced functional materials. These materials could find applications in areas such as:

Ion-conductive membranes: For use in batteries, fuel cells, and water purification systems.

Smart polymers: Materials that respond to external stimuli such as pH or temperature, due to the presence of the ionizable sulfonate group and the basic piperidine nitrogen.

High-performance coatings: Offering enhanced thermal stability, chemical resistance, and specific surface properties.

The exploration of these applications is still in its nascent stages, but the versatility of the piperidinyl aryl sulfonate scaffold presents a rich field for future materials science research.

Unveiling Unprecedented Reactivity Modes for Sulfonate Esters

The sulfonate ester group is traditionally viewed as a stable and relatively unreactive functional group, often employed as a leaving group in substitution reactions. However, recent research has begun to unveil unprecedented reactivity modes, challenging this conventional wisdom and opening up new avenues for synthetic transformations.

A significant development is the light-induced cleavage of the S-O bond in aryl sulfonate esters, enabling their use as sulfonylation reagents for vinylarenes. researchgate.net This novel reactivity provides access to valuable vinyl sulfones from readily available starting materials. researchgate.net Furthermore, the entire SO2F group in sulfonyl fluorides has been shown to act as a leaving group in Suzuki-Miyaura and defluorosulfonylative couplings, a departure from its typical role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. imperial.ac.uk

Researchers are also exploring the desulfonylative transformations of sulfonyl compounds under visible light irradiation, which allows for the construction of C-C bonds. acs.org Photocatalysis has also been employed for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates. acs.org This strategy allows for the diversification of complex molecules at a late stage of the synthesis. acs.org

These emerging reactivity patterns suggest that the sulfonate group in piperidinyl aryl sulfonates could be more than just a passive component of the molecule. Future research is expected to focus on harnessing these novel transformations to develop new synthetic methodologies. This could include:

Catalytic cross-coupling reactions: Using the aryl sulfonate group as a coupling partner to form new carbon-carbon or carbon-heteroatom bonds.

Radical-mediated transformations: Utilizing the sulfonyl group as a precursor for sulfonyl radicals, which can then participate in a variety of addition and cyclization reactions.

Dual-functional catalysis: Where both the piperidine and the aryl sulfonate moieties participate in a catalytic cycle, leading to novel and efficient transformations.

The discovery of these unprecedented reactivity modes will undoubtedly expand the synthetic utility of piperidinyl aryl sulfonates and lead to the development of novel molecular architectures.

The Synergy of Rational Design and High-Throughput Screening in Mechanistic Exploration

The elucidation of reaction mechanisms is fundamental to the development of new and improved synthetic methods. In the context of piperidinyl aryl sulfonates, a synergistic approach combining rational design, high-throughput screening, and computational chemistry is poised to accelerate the generation and validation of mechanistic hypotheses.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction pathways, transition states, and the electronic properties of molecules. It can be used to predict the feasibility of a proposed reaction, understand the role of catalysts, and rationalize unexpected reactivity. For instance, computational studies on the hydrolysis of sulfonate esters have been used to distinguish between stepwise and concerted mechanisms, providing insights that are difficult to obtain through experimental methods alone.

High-throughput screening (HTS) allows for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates. This empirical data can be used to identify lead candidates for further optimization and to provide valuable information for mechanistic studies. The integration of HTS with automated synthesis platforms enables the efficient exploration of reaction parameter space.

The future of mechanistic studies in this field will likely involve a closed-loop approach where:

Computational models are used to generate hypotheses about reaction mechanisms and to predict optimal reaction conditions.

High-throughput screening is employed to experimentally test these predictions and to generate large datasets.

Machine learning algorithms are used to analyze the HTS data, identify patterns, and refine the computational models.